molecular formula C11H14O2 B8613295 1-Isopropenyl-2,4-dimethoxybenzene

1-Isopropenyl-2,4-dimethoxybenzene

Cat. No. B8613295
M. Wt: 178.23 g/mol
InChI Key: FXKKJKXHKNPZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380230B1

Procedure details

10.57 g of 1-(2,4-dimethoxyphenyl)ethanone are dissolved in 100 ml of ether and 50 ml of THF under nitrogen. 55 ml of 1.6M methyllithium in ether are added at −50° C. and the mixture is left stirring for 2 hours between −60° C. and −40° C. and then for 30 minutes between −40° C. and 0° C. and for 3 hours at RT. It is cooled to 0° C. and 70 ml of 2N HCl are added. After separation of the phases by settling, the aqueous phase is extracted with ether and the organic phase is then dried over Na2SO4. This solution is concentrated and the residue is then taken up in 150 ml of THF and 75 ml of 2N HCl are added. After stirring for 4 hours at RT, 100 ml of water are added and this mixture is then extracted with ether. The organic phase is washed with Na2CO3, with water and then dried over Na2SO4 and concentrated. The residue is chromatographed on silica, eluting with a DCM/pentane mixture (70/30 and then 60/40). 5 g of the expected compound are obtained in the form of an oil.
Quantity
10.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[C:11](=O)[CH3:12].[CH2:14]1COCC1.C[Li].Cl>CCOCC>[C:11]([C:4]1[CH:5]=[CH:6][C:7]([O:9][CH3:10])=[CH:8][C:3]=1[O:2][CH3:1])([CH3:12])=[CH2:14]

Inputs

Step One
Name
Quantity
10.57 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
55 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring for 2 hours between −60° C. and −40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
WAIT
Type
WAIT
Details
for 30 minutes between −40° C. and 0° C.
Duration
30 min
WAIT
Type
WAIT
Details
for 3 hours at RT
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After separation of the phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
This solution is concentrated
ADDITION
Type
ADDITION
Details
75 ml of 2N HCl are added
STIRRING
Type
STIRRING
Details
After stirring for 4 hours at RT
Duration
4 h
ADDITION
Type
ADDITION
Details
100 ml of water are added
EXTRACTION
Type
EXTRACTION
Details
this mixture is then extracted with ether
WASH
Type
WASH
Details
The organic phase is washed with Na2CO3, with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica
WASH
Type
WASH
Details
eluting with a DCM/pentane mixture (70/30

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=C)(C)C1=C(C=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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